5-Acetamidothiazole-2-carboxylic acid

Thiazole Chemistry Electrophilic Aromatic Substitution Regioselective Synthesis

5-Acetamidothiazole-2-carboxylic acid (CAS 408535-86-4) is a disubstituted thiazole heterocycle bearing an acetamido group at the 5-position and a carboxylic acid moiety at the 2-position. With a molecular formula of C6H6N2O3S and a molecular weight of 186.19 g/mol, this compound presents a compact, bifunctional scaffold wherein the electron-donating acetamido substituent and the electron-withdrawing carboxylic acid group establish a defined electronic push-pull system across the thiazole ring.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
CAS No. 408535-86-4
Cat. No. B3265702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamidothiazole-2-carboxylic acid
CAS408535-86-4
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=C(S1)C(=O)O
InChIInChI=1S/C6H6N2O3S/c1-3(9)8-4-2-7-5(12-4)6(10)11/h2H,1H3,(H,8,9)(H,10,11)
InChIKeyNOUIRWZOMNAKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamidothiazole-2-carboxylic acid (CAS 408535-86-4): A Bifunctional Thiazole Scaffold for Rational Derivative Design


5-Acetamidothiazole-2-carboxylic acid (CAS 408535-86-4) is a disubstituted thiazole heterocycle bearing an acetamido group at the 5-position and a carboxylic acid moiety at the 2-position [1]. With a molecular formula of C6H6N2O3S and a molecular weight of 186.19 g/mol, this compound presents a compact, bifunctional scaffold wherein the electron-donating acetamido substituent and the electron-withdrawing carboxylic acid group establish a defined electronic push-pull system across the thiazole ring . This predictable electronic configuration directly governs the regioselectivity of electrophilic aromatic substitution reactions, a critical consideration for synthesis planning [1].

Why Generic Thiazole-2-carboxylic Acids Cannot Substitute for 5-Acetamidothiazole-2-carboxylic acid


Generic substitution with simpler thiazole-2-carboxylic acids (such as the unsubstituted parent CAS 14190-59-1 or 4-methylthiazole-2-carboxylic acid) fails to replicate the specific reactivities of the 5-acetamido derivative because the 5-acetamido group is not a passive spectator but an active director of electrophilic substitution [1]. The established orienting influence of the 5-acetamido substituent in electrophilic aromatic substitution—specifically directing incoming electrophiles to distinct positions on the thiazole ring—has been experimentally confirmed through nitration and bromination studies [1]. Using an unsubstituted analog would direct electrophiles to different ring positions, yielding regioisomeric products that would compromise the structural integrity required for downstream SAR studies or patent-specific intermediate synthesis.

Quantitative Evidence Guide: Measurable Differentiation of 5-Acetamidothiazole-2-carboxylic acid


Electrophilic Substitution Regioselectivity: 5-Acetamido Directs Nitration to the 2-Position of the Thiazole Ring

Nitration of 5-acetamidothiazole-2-carboxylic acid proceeds with electrophilic attack at the 2-position of the thiazole ring, yielding a 2-nitro derivative, whereas the analogous 5-acetamidothiazole (lacking the 2-carboxylic acid group) is nitrated at a different position to form a nitroso derivative at the 5-position [1]. The presence of the carboxylic acid at the 2-position thus redirects the electrophilic substitution pattern away from the acetamido-bearing carbon, enabling a distinct regioisomeric outcome that is unavailable with the non-carboxylated analog.

Thiazole Chemistry Electrophilic Aromatic Substitution Regioselective Synthesis

Electrophilic Substitution Regioselectivity: Bromination Occurs at the 4-Position of the Thiazole Ring

Bromination of 5-acetamidothiazole-2-carboxylic acid proceeds exclusively at the 4-position of the thiazole ring, yielding a 4-bromo derivative [1]. In contrast, the methyl-substituted analog 4-methylthiazole-2-carboxylic acid failed to undergo bromination under comparable conditions, highlighting the activating and directing influence of the 5-acetamido group [1]. This establishes a clear synthetic advantage for the target compound when a 4-bromo-thiazole intermediate is required.

Thiazole Chemistry Halogenation Regioselective Synthesis

Bifunctional Reactivity Enables Orthogonal Derivatization Pathways Compared to Mono-Functional Analogs

The simultaneous presence of a carboxylic acid handle at C2 and an acetamido-protected amine precursor at C5 provides two chemically orthogonal functional groups on the same thiazole core [1]. This contrasts sharply with common procurement alternatives such as 2-aminothiazole-4-carboxylic acid, where the amine is free and can compete in coupling reactions, or 2-methylthiazole-4-carboxylic acid, where the C2 position is blocked and unavailable for further elaboration [1]. The acetamido group serves as a latent amine that can be selectively deprotected after elaboration of the C2 carboxylic acid, enabling sequential, chemoselective derivatization.

Medicinal Chemistry Bioconjugation Heterocyclic Chemistry

Availability of a Validated One-Step Synthesis Protocol with Quantitative Yield Supports Reproducible Procurement

A recent publication details a one-step synthesis of 5-acetamidothiazole-2-carboxylic acid in quantitative yield using adapted Vilsmeier conditions, accompanied by comprehensive spectroscopic characterization (1H, 13C NMR, IR, Raman) [1]. This stands in contrast to the multi-step routes often required for regioisomeric thiazole carboxylic acids, such as 4-acetamidothiazole-2-carboxylic acid, which necessitate separate construction of the thiazole ring with pre-installed substituents. The existence of a validated, high-yielding protocol provides a reproducible quality benchmark for in-house synthesis verification and impurity profiling.

Synthetic Methodology Process Chemistry Quality Control

Optimal Application Scenarios for 5-Acetamidothiazole-2-carboxylic acid Based on Quantitative Evidence


Synthesis of 2-Nitro-5-acetamidothiazole Derivatives for Bioisostere Exploration

In medicinal chemistry programs exploring nitrothiazole bioisosteres, 5-acetamidothiazole-2-carboxylic acid is the preferred starting material. The documented nitration at the 2-position yields a specific 2-nitro regioisomer [1], which cannot be accessed using 5-acetamidothiazole (which produces a 5-nitroso derivative) or methyl-substituted analogs. This direct access to the 2-nitro derivative eliminates the need for a linear synthesis involving a pre-nitrated thiazole building block, shortening the route to target compounds.

Regioselective 4-Bromo-Thiazole Intermediate for Cross-Coupling Reactions

When a synthetic route requires a 4-bromo-thiazole-2-carboxylic acid for downstream Suzuki or Buchwald couplings, 5-acetamidothiazole-2-carboxylic acid is uniquely suited [1]. The acetamido group activates the ring toward bromination and directs the halogen to the 4-position, a reaction that fails with 4-methylthiazole-2-carboxylic acid. This avoids the need for more expensive, pre-halogenated building blocks and enables late-stage diversification.

Sequential, Chemoselective Library Synthesis for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of the C2 carboxylic acid and the C5 acetamido-protected amine allows for a two-step library generation without protecting group manipulation [1]. The C2 acid can be coupled to an amine library first, followed by acetamide deprotection and subsequent C5 derivatization. This contrasts with analogs like 2-aminothiazole-4-carboxylic acid, where the free amine necessitates a protection step prior to acid coupling, increasing the synthetic sequence by one to two steps per library member.

In-House Synthesis Verification and Quality Control

For laboratories that prefer to synthesize their own building blocks to ensure supply chain independence, the existence of a validated, quantitative-yield, one-step synthesis protocol [1] makes 5-acetamidothiazole-2-carboxylic acid an attractive procurement target. The published full spectroscopic characterization provides an unambiguous reference standard for identity confirmation and purity assessment, reducing the risk of accepting a mislabeled or impure batch.

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